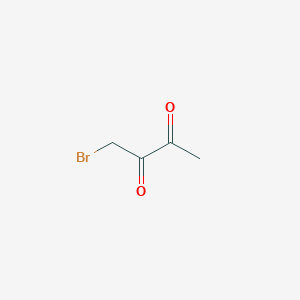

1-Bromobutane-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZUQSKSVMXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449548 | |

| Record name | 1-bromobutane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5308-51-0 | |

| Record name | 1-bromobutane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromobutane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromobutane-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobutane-2,3-dione is an α-halo-α,β-dicarbonyl compound with significant potential as a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic molecules and pharmaceutical intermediates.[1][2] Its reactivity is characterized by the presence of two electrophilic carbonyl carbons and an electrophilic carbon bearing a bromine atom, making it a valuable synthon for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of this compound, with a focus on data relevant to researchers in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid. Due to limited available experimental data, some properties are inferred from closely related compounds and computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅BrO₂ | [2][3] |

| Molecular Weight | 164.99 g/mol | [2][3] |

| CAS Number | 5308-51-0 | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(=O)C(=O)CBr | [2][3] |

| Physical Form | Colorless to Yellow Liquid | |

| Boiling Point | 205 °C | [2] |

| Density | 1.617 g/cm³ | [2] |

| Solubility | Soluble in many organic solvents. | [2] |

| Storage Temperature | 2-8 °C or < -15°C; keep container well closed. | [2] |

| Purity | Typically available at 95% purity. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the methylene protons (CH₂Br). The chemical shifts would be influenced by the adjacent carbonyl groups and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the two carbonyl carbons, and the brominated methylene carbon. The carbonyl carbons will appear significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching of the dicarbonyl group, likely in the region of 1700-1740 cm⁻¹. A C-Br stretching vibration would be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be a key feature.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach involves the selective monobromination of the parent diketone, 2,3-butanedione. The bromination of ketones is a reversible process, and to drive the reaction towards the formation of the bromoketone, the removal of the hydrogen bromide byproduct is often necessary.[4]

A potential synthetic workflow could involve the reaction of 2,3-butanedione with a brominating agent under controlled conditions to favor monosubstitution.

Caption: General workflow for the synthesis of this compound.

Reactivity

This compound, as an α-halo ketone, is a highly reactive molecule with multiple electrophilic sites. The presence of the carbonyl groups enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[4]

Reactions with Nucleophiles

The primary mode of reactivity involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This reactivity is the foundation for its use in constructing more complex molecules, particularly heterocycles.[4]

Caption: General nucleophilic substitution reaction of this compound.

Synthesis of Heterocycles

A significant application of α-halo ketones is in the synthesis of a wide variety of heterocyclic compounds. By reacting with bifunctional nucleophiles, this compound can serve as a precursor to five- and six-membered rings containing nitrogen, oxygen, and sulfur heteroatoms.[4] For example, reaction with thioamides or thioureas can lead to the formation of thiazole derivatives.

Caption: Pathway for the synthesis of thiazoles from this compound.

Biological Activity and Toxicity

Direct studies on the biological activity of this compound are not extensively reported. However, the biological effects can be inferred from the known activities of related α-dicarbonyl and α-halo-carbonyl compounds.

The parent compound, 2,3-butanedione (diacetyl), is known to cause respiratory toxicity upon inhalation.[1][5] The toxicity of α-diketones is often associated with their ability to covalently modify nucleophilic residues in proteins, particularly arginine.[6] The electrophilic nature of the dicarbonyl moiety is a key factor in this reactivity.

The presence of a bromine atom in this compound is expected to enhance its electrophilicity and reactivity towards biological nucleophiles, potentially leading to increased toxicity compared to 2,3-butanedione. α-Dicarbonyl compounds have also been investigated for their antimicrobial properties.[7]

Caption: Postulated mechanism of toxicity for this compound.

Safety and Handling

Given the hazardous nature of related α-halo ketones and dicarbonyl compounds, this compound should be handled with extreme caution.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its utility primarily lies in its ability to act as a precursor for a wide range of heterocyclic compounds. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be largely understood through the well-established chemistry of α-halo ketones. Due to its potential toxicity, strict adherence to safety protocols is essential when handling this compound. Further research into the specific reactivity, biological activity, and spectroscopic characterization of this compound would be highly valuable to the scientific community.

References

- 1. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]

- 3. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Properties of α-Dicarbonyl and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extending the Spectrum of α-Dicarbonyl Compounds in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis of 1-Bromobutane-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobutane-2,3-dione is an α-brominated vicinal diketone with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Due to the limited availability of direct synthetic procedures in the current literature, this technical guide outlines a proposed synthesis pathway for this compound. The proposed method is based on the well-established α-bromination of ketones, a fundamental transformation in organic chemistry. This document provides a comprehensive, step-by-step experimental protocol adapted from analogous reactions, a summary of anticipated quantitative data, and a visualization of the proposed synthetic workflow. The primary objective is to furnish researchers with a robust starting point for the laboratory-scale synthesis of this target compound.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via the selective α-monobromination of the commercially available starting material, 2,3-butanedione (also known as diacetyl or biacetyl). The reaction introduces a bromine atom at the C1 position, adjacent to one of the carbonyl groups.

The most promising and selective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent. NBS is known to be an effective reagent for the α-bromination of carbonyl compounds.[1] The reaction can be catalyzed by an acid, which promotes the formation of the enol intermediate, facilitating the electrophilic attack by bromine.[2] Alternatively, radical initiation can be employed.[3] For the selective monobromination of a diketone like 2,3-butanedione, careful control of stoichiometry and reaction conditions is crucial to minimize the formation of di-brominated byproducts.

The proposed reaction is as follows:

2,3-Butanedione + N-Bromosuccinimide (NBS) --(Acid Catalyst)--> this compound + Succinimide

Quantitative Data Summary

As a direct synthesis of this compound is not extensively documented, the following quantitative data is an estimation based on typical yields and conditions for the α-bromination of ketones using N-bromosuccinimide.

| Parameter | Value | Notes |

| Starting Material | 2,3-Butanedione (Diacetyl) | Commercially available. |

| Reagent | N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents to favor monobromination. |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or HBr | Catalytic amount. |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | Anhydrous conditions are recommended. |

| Reaction Temperature | Room Temperature to Reflux (e.g., 77 °C for CCl₄) | To be optimized based on reaction progress. |

| Reaction Time | 2 - 6 hours | Monitored by TLC or GC-MS. |

| Estimated Yield | 60 - 80% | Highly dependent on reaction conditions and purification. |

| Purity (after purification) | >95% | Purification by distillation or chromatography. |

Detailed Experimental Protocol

This protocol is an adapted procedure based on established methods for the α-bromination of ketones.[1][2]

Materials:

-

2,3-Butanedione (Diacetyl)

-

N-Bromosuccinimide (NBS), recrystallized

-

p-Toluenesulfonic acid (p-TsOH) or a source of HBr

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-butanedione (1.0 eq) in anhydrous carbon tetrachloride (or acetonitrile).

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

-

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis pathway and the experimental workflow.

References

An In-depth Technical Guide to 1-Bromobutane-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

ID: 1-Bromobutane-2,3-dione CAS Number: 5308-51-0[1][2][3][4][5]

This document provides a comprehensive technical overview of this compound, a reactive chemical intermediate. It is intended for use in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry. This guide summarizes key chemical and physical data, outlines its role in synthetic applications, and presents a generalized experimental workflow for its use in constructing heterocyclic scaffolds relevant to drug discovery.

Physicochemical and Safety Data

The following table summarizes the key quantitative properties and safety information for this compound. This data is aggregated from various chemical suppliers and databases to provide a consolidated resource for laboratory professionals.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [2][4][5] |

| CAS Number | 5308-51-0 | [1][2][3][4][5] |

| InChI Key | HOJZUQSKSVMXON-UHFFFAOYSA-N | [2][4][5] |

| SMILES | CC(=O)C(=O)CBr | [1][4] |

| Chemical Properties | ||

| Molecular Formula | C₄H₅BrO₂ | [1][3][4][5] |

| Molecular Weight | 164.99 g/mol | [1][3][4] |

| Purity | 95% - 97% | [2][5] |

| Physical Properties | ||

| Physical Form | Colorless to Yellow Liquid | [2] |

| Density | 1.617 g/cm³ | [1] |

| Boiling Point | 205 °C | [1] |

| Handling & Storage | ||

| Storage Temperature | 2-8 °C or < -15°C | [1][2] |

| Safety Information | ||

| Signal Word | Danger | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [1][2] |

Synthetic Applications & Experimental Protocols

This compound is a versatile bifunctional reagent used in organic synthesis. Its structure, featuring two adjacent carbonyl groups (an α-dicarbonyl) and a reactive bromine atom, makes it a valuable building block for creating more complex molecular architectures.[1]

Primary Applications:

-

Alkylation: The presence of a bromine atom makes it an effective alkylating agent, capable of introducing a bromomethyl ketone moiety onto various nucleophiles.[4]

-

Heterocycle Synthesis: It is a key precursor for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[4] Notably, its 1,3-dicarbonyl system is suitable for condensation reactions with binucleophiles like hydrazines to form pyrazoles.

Experimental Protocol: General Synthesis of Pyrazoles

Objective: To synthesize a substituted pyrazole via the cyclocondensation of this compound with a hydrazine derivative.

Materials:

-

This compound

-

Substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)

-

An appropriate solvent (e.g., ethanol, acetic acid)

-

(Optional) Acid or base catalyst

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in the chosen solvent.

-

Reagent Addition: Add 1 to 1.1 equivalents of the selected hydrazine derivative to the solution. The addition may be performed dropwise if the initial reaction is exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solvent may be removed under reduced pressure. The resulting residue can be redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove unreacted hydrazine and other water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. The crude product can then be purified by a suitable method, most commonly flash column chromatography on silica gel or recrystallization, to yield the pure pyrazole product.

Visualized Workflow and Pathways

The following diagrams illustrate the logical and experimental workflows related to the chemical applications of this compound.

References

- 1. Preparation of 1-bromobutane [rod.beavon.org.uk]

- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 4. vernier.com [vernier.com]

- 5. Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromobutane-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical and physical properties, reactivity, and safety protocols for 1-Bromobutane-2,3-dione, a key reagent in organic synthesis.

Introduction

This compound is a reactive chemical intermediate widely utilized as a building block in the synthesis of more complex molecules.[1] Its bifunctional nature, containing both a bromine atom and a dicarbonyl moiety, makes it a versatile reagent for creating diverse chemical scaffolds, particularly in the development of pharmaceuticals and other fine chemicals.[1] This guide summarizes its key properties and general handling procedures relevant to a laboratory and research setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrO₂ | [1][2][3][4] |

| Molecular Weight | 164.99 g/mol | [1][2][3][4] |

| CAS Number | 5308-51-0 | [1][2][4] |

| Appearance | Colorless to Yellow Liquid | |

| Density | 1.617 g/cm³ | [1][5] |

| Boiling Point | 148.3 - 205 °C | [1][5] |

| Flash Point | 64.5 °C | [5] |

| InChI Key | HOJZUQSKSVMXON-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC(=O)C(=O)CBr | [1][2][3] |

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from its function as a versatile alkylating agent.[2] The presence of two reactive carbonyl groups and a bromine atom allows it to participate in a variety of chemical transformations.[2]

Its principal application is the introduction of a bromomethyl ketone moiety onto various nucleophiles, such as enolates, amines, and thiols. This reactivity is crucial for forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.[2]

Caption: General reaction pathway of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are highly application-specific and depend on the nucleophile, solvent, and desired product. As a general guideline, reactions often involve the dropwise addition of the dione to a solution of the nucleophile in an appropriate aprotic solvent at controlled temperatures to manage the exothermic nature of the reaction.

Note: Specific, peer-reviewed experimental methodologies for this compound were not available in the initial search. Researchers should consult specialized chemical literature or perform optimization studies for their specific synthetic targets.

Safety and Handling

Proper handling of this compound is critical due to its hazardous properties. It is classified as corrosive and an irritant.[3]

GHS Hazard Information

| Category | Code | Description |

| Hazard Statements | H302 | Harmful if swallowed.[3][6] |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation.[3] | |

| H318 | Causes serious eye damage.[3] | |

| H332 | Harmful if inhaled.[6] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Workflow

A systematic approach to handling and storage is mandatory to ensure laboratory safety.

Caption: Recommended safety workflow for this compound.

Storage: The compound should be stored at temperatures between -15°C and 8°C in a well-sealed container to prevent degradation and exposure to moisture.[1]

Personal Protective Equipment: Always use chemical-resistant gloves, safety goggles, and appropriate laboratory clothing when handling this reagent.[5] All work should be conducted in a well-ventilated chemical fume hood.

References

- 1. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]

- 2. Buy this compound | 5308-51-0 [smolecule.com]

- 3. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-Bromo-2,3-butanedione | CAS#:5308-51-0 | Chemsrc [chemsrc.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

The Dual Reactivity of 1-Bromobutane-2,3-dione: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobutane-2,3-dione is a heterobifunctional chemical reagent with significant potential in protein chemistry and drug development. Its structure, featuring both an α-haloketone and a 1,2-dicarbonyl moiety, allows for distinct reactive pathways toward amino acid residues. This dual capacity makes it a valuable tool for probing protein structure, identifying active site residues, and developing covalent inhibitors. This technical guide provides an in-depth analysis of the predicted reactivity of this compound with key amino acids, outlines experimental protocols for its application, and presents visual workflows to aid in experimental design.

While specific kinetic and quantitative data for this compound are not extensively available in the current literature, its reactivity can be reliably inferred from the well-documented behavior of its constituent functional groups: α-haloketones and 1,2-dicarbonyl compounds.

Core Reactivity Profile

This compound possesses two primary sites susceptible to nucleophilic attack by amino acid side chains:

-

The α-Bromo Ketone Moiety: The carbon atom bearing the bromine is electrophilic and is susceptible to nucleophilic substitution (SN2) reactions. This site is predicted to react with soft nucleophiles like the thiol group of cysteine and, to a lesser extent, the amino groups of lysine and the imidazole ring of histidine.

-

The 1,2-Dicarbonyl Moiety: The adjacent carbonyl carbons are electrophilic and are known to react specifically with the guanidinium group of arginine to form a stable heterocyclic adduct.

The pH of the reaction environment is a critical factor in determining the selectivity of modification, as it dictates the protonation state and, therefore, the nucleophilicity of the amino acid side chains.

Reactivity with Specific Amino Acids

Based on established chemical principles, the following reactions are anticipated:

Arginine

The guanidinium group of arginine is expected to be the primary target of the 1,2-dicarbonyl moiety of this compound. This reaction is well-established for other 1,2-dicarbonyl compounds like phenylglyoxal and butane-2,3-dione. The reaction proceeds via the formation of a cyclic adduct. This reaction is typically favored under neutral to slightly alkaline conditions (pH 7-9), where the guanidinium group remains protonated but a sufficient concentration of the reactive form is present.

Cysteine

The highly nucleophilic thiol group of cysteine is a prime target for the α-bromo ketone moiety via an SN2 reaction. This alkylation reaction is generally rapid and efficient at physiological pH (around 7.4). At this pH, a significant portion of cysteine residues will be in the thiolate form (S-), which is a potent nucleophile.

Lysine

The ε-amino group of lysine is a primary amine and a potential nucleophile for the α-bromo ketone. However, its reactivity is generally lower than that of cysteine's thiol group. The reaction is dependent on the deprotonation of the amino group (pKa ~10.5), and therefore, the rate of reaction increases with pH. At physiological pH, the reaction with lysine is expected to be significantly slower than with cysteine.

Histidine

The imidazole ring of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity of histidine with α-haloketones is pH-dependent, with the reaction rate increasing as the pH approaches and surpasses the pKa of the imidazole ring (~6.0). Above this pH, the ring is deprotonated and more nucleophilic.

Predicted Reactivity Summary

The following table summarizes the expected reactivity of this compound with key amino acids. It is important to note that the actual reaction rates and yields will depend on various factors, including the specific protein context, solvent conditions, and temperature.

| Amino Acid | Reactive Group on this compound | Proposed Mechanism | Optimal pH Range | Expected Relative Reactivity |

| Arginine | 1,2-Dicarbonyl | Condensation/Cyclization | 7.0 - 9.0 | High |

| Cysteine | α-Bromo Ketone | SN2 Alkylation | 6.5 - 8.0 | Very High |

| Lysine | α-Bromo Ketone | SN2 Alkylation | > 8.0 | Moderate |

| Histidine | α-Bromo Ketone | SN2 Alkylation | > 6.0 | Moderate |

Experimental Protocols

The following provides a generalized protocol for the modification of a protein with this compound and subsequent analysis by mass spectrometry.

Protein Modification

-

Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl). The buffer choice may be adjusted to optimize for the desired reaction (e.g., a higher pH to favor lysine modification).

-

Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent such as DMSO or DMF immediately before use.

-

Reaction Incubation: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically in the range of 1-10 mM). The molar excess of the reagent over the protein will depend on the desired extent of modification and the protein's reactivity.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). The reaction time should be optimized based on preliminary experiments.

-

Quenching: Quench the reaction by adding a small molecule nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted this compound.

-

Sample Preparation for Mass Spectrometry:

-

Remove excess reagent and buffer exchange the protein into a volatile buffer (e.g., ammonium bicarbonate) using a desalting column or dialysis.

-

Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide (this step is to standardize all cysteines that were not modified by the reagent).

-

Digest the protein into peptides using a sequence-specific protease such as trypsin.

-

Mass Spectrometry Analysis

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use database search algorithms (e.g., Mascot, Sequest, MaxQuant) to identify the peptides and the sites of modification. The mass of the this compound adduct will need to be specified as a variable modification. The expected mass shifts are:

-

Reaction with Arginine: +118.005 Da (C4H2O2) after condensation and loss of water and HBr.

-

Reaction with Cysteine/Lysine/Histidine: +163.947 Da (C4H5BrO2) for the intact adduct, or +84.021 Da (C4H4O2) if the bromine is subsequently lost.

-

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways and a general experimental workflow.

Caption: Predicted reactivity of this compound with amino acids.

Caption: A generalized workflow for protein modification and analysis.

Conclusion

This compound is a promising reagent for the targeted modification of amino acid residues in proteins. Its dual reactivity allows for the potential to selectively target arginine or other nucleophilic residues like cysteine, depending on the reaction conditions. While further research is needed to quantify the specific reaction kinetics and yields with various amino acids, the predictable nature of its functional groups makes it a valuable tool for chemical biology and drug discovery. The protocols and workflows provided in this guide offer a solid foundation for researchers to begin exploring the utility of this versatile molecule.

An In-depth Technical Guide to the Mechanism of Action of 1-Bromobutane-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobutane-2,3-dione is a bifunctional electrophilic compound with the potential to act as a potent covalent inhibitor of various protein classes. Its mechanism of action is predicated on the presence of two reactive moieties: an α-dicarbonyl group, which selectively targets arginine residues, and an α-bromo ketone, a classic alkylating agent that readily reacts with nucleophilic amino acids such as cysteine and histidine. This dual reactivity allows this compound to form stable, irreversible covalent bonds with its protein targets, leading to the modulation of their biological function. This technical guide provides a comprehensive overview of the core mechanisms of action, presents relevant quantitative data for analogous compounds, details key experimental protocols for studying its effects, and provides visual representations of the underlying chemical and biological processes.

Introduction to Covalent Inhibition by this compound

Covalent inhibitors have seen a resurgence in drug discovery due to their potential for increased potency, prolonged duration of action, and ability to target shallow binding pockets that are often intractable for non-covalent inhibitors. This compound (C₄H₅BrO₂) is a small molecule that embodies the characteristics of a versatile covalent inhibitor. Its chemical structure features two key reactive sites:

-

An α-dicarbonyl (or vicinal diketone) group: This functionality is well-documented to react specifically with the guanidinium side chain of arginine residues.

-

An α-bromo ketone: This is a classic electrophilic moiety that acts as an alkylating agent, susceptible to nucleophilic attack from amino acid side chains, most notably the thiol group of cysteine.

The presence of both of these reactive groups suggests that this compound can act as a cross-linking agent or as an inhibitor that can target proteins through one of two distinct chemical mechanisms. This versatility makes it a valuable tool for chemical biology and a potential starting point for the development of targeted therapeutics.

Core Mechanism of Action: A Dual-Pronged Covalent Attack

The primary mechanism of action of this compound is the covalent modification of nucleophilic amino acid residues within proteins, leading to irreversible inhibition of their function.

Targeting Arginine Residues via the Dicarbonyl Moiety

The vicinal dicarbonyl of this compound is a highly effective motif for the selective modification of arginine residues. The reaction proceeds through the condensation of the two carbonyl groups with the guanidinium group of an arginine side chain. This reaction is often enhanced in the presence of borate buffers, which can stabilize the resulting adduct. The modification of a critical arginine residue, particularly within an enzyme's active site, can disrupt substrate binding or catalysis, leading to a loss of function.[1]

Alkylation of Cysteine Residues via the α-Bromo Ketone

The α-bromo ketone functionality makes this compound an effective alkylating agent. The carbon atom bearing the bromine is electrophilic and is susceptible to nucleophilic attack by amino acid side chains. The most potent nucleophile among the common amino acids is the deprotonated thiol group of a cysteine residue (a thiolate). The reaction proceeds via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a stable thioether bond between the inhibitor and the cysteine residue. This covalent modification can alter protein conformation, block active sites, or interfere with protein-protein interactions.

Signaling Pathway Implications

The irreversible inhibition of a key protein by this compound can have significant downstream effects on cellular signaling pathways. For example, if the target is a kinase, its inactivation would prevent the phosphorylation of its substrate, thereby blocking the propagation of the signal. The following diagram illustrates a hypothetical signaling pathway disrupted by the action of this compound.

Caption: Disruption of a hypothetical kinase cascade by this compound.

Quantitative Analysis of Inhibition

| Compound | Target Enzyme | Second-Order Rate Constant (k) | Reference |

| Butane-2,3-dione | Bovine Testicular Hyaluronidase | 13.54 M⁻¹ min⁻¹ | [2] |

This data indicates that dicarbonyl compounds can effectively inactivate enzymes at a measurable rate. It is anticipated that the presence of the bromo group in this compound would enhance its electrophilicity and reactivity, potentially leading to a higher rate of inactivation.

Experimental Protocols

Protocol for Arginine Modification in a Target Protein

This protocol describes a general method for modifying arginine residues in a purified protein using a dicarbonyl compound like this compound.

Materials:

-

Purified target protein in a suitable buffer (e.g., HEPES, pH 8.3)

-

This compound stock solution (e.g., 1 M in DMSO)

-

Borate buffer (0.5 M, pH 8.3)

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or desalting columns

-

Spectrophotometer

Procedure:

-

Prepare the protein solution to a final concentration of 1-5 mg/mL in the reaction buffer.

-

Add borate buffer to a final concentration of 50 mM to enhance the reaction.

-

Add this compound to the protein solution to achieve the desired final concentration (e.g., 10 mM). A range of concentrations should be tested to optimize the modification.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours). The incubation time can be varied to control the extent of modification.

-

Stop the reaction by adding the quenching solution or by removing the excess reagent by dialysis or using a desalting column against a suitable buffer (e.g., PBS).

-

Determine the extent of modification by amino acid analysis or mass spectrometry.

Protocol for SDS-PAGE Analysis of Covalent Modification

This protocol is for visualizing a shift in the molecular weight of a target protein after covalent modification.

Materials:

-

Acrylamide/Bis-acrylamide solution (30%)

-

Separating gel buffer (1.5 M Tris-HCl, pH 8.8, 0.4% SDS)

-

Stacking gel buffer (0.5 M Tris-HCl, pH 6.8, 0.4% SDS)

-

10% (w/v) Ammonium persulfate (APS)

-

TEMED

-

2x Sample loading buffer (e.g., Laemmli buffer)

-

Protein molecular weight marker

-

Running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3)

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Casting the Gel:

-

Assemble the gel casting apparatus.

-

Prepare the separating gel solution (the percentage of acrylamide will depend on the size of the target protein). For a 10% gel, mix water, separating gel buffer, and acrylamide/bis-acrylamide solution.

-

Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with isopropanol or water.

-

After the separating gel has polymerized, remove the overlay and pour the stacking gel solution. Insert the comb and allow it to polymerize.

-

-

Sample Preparation:

-

Mix equal volumes of your protein samples (both unmodified control and modified) with 2x sample loading buffer.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Electrophoresis:

-

Assemble the gel in the electrophoresis tank and fill with running buffer.

-

Load the molecular weight marker and your prepared samples into the wells.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Staining:

-

Carefully remove the gel from the cassette and stain with Coomassie Brilliant Blue or silver stain to visualize the protein bands. A successful covalent modification may result in a slight increase in the apparent molecular weight of the target protein.

-

Experimental Workflow for Target Identification

To identify the protein targets of this compound in a complex biological sample, a chemoproteomics approach can be employed. The following diagram outlines a typical workflow.

Caption: A typical workflow for the identification of protein targets of this compound.

Conclusion

This compound is a potent and versatile covalent modifying agent with a dual mechanism of action that allows it to target both arginine and cysteine residues in proteins. This reactivity makes it a valuable tool for probing protein function and a potential lead compound for the development of novel covalent inhibitors. The experimental protocols and workflows described in this guide provide a framework for researchers to investigate the biological effects of this compound and to identify its specific protein targets, paving the way for a deeper understanding of its therapeutic potential.

References

- 1. Chemical modification of arginines by 2,3-butanedione and phenylglyoxal causes closure of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of functional arginine residues in purified bovine testicular hyaluronidase with butane-2, 3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Brominated Butane Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document addresses the spectroscopic characterization of 1-Bromobutane-2,3-dione. An extensive search of publicly available scientific literature and databases revealed a lack of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound. In light of this, the following guide provides the available computed data for this compound and presents a comprehensive spectroscopic analysis of the closely related and well-documented compound, 1-bromobutane, as an illustrative example. This guide includes detailed data tables, experimental protocols, and a workflow diagram for spectroscopic analysis to serve as a valuable resource for researchers in the field.

Spectroscopic Data for this compound: Current Status

As of the date of this publication, experimental NMR, IR, and MS spectroscopic data for this compound are not available in surveyed public databases and scientific literature. However, computed data is available and summarized below.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅BrO₂ |

| Molecular Weight | 164.99 g/mol |

| Exact Mass | 163.94729 Da |

| IUPAC Name | This compound |

| InChI | InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3 |

| InChIKey | HOJZUQSKSVMXON-UHFFFAOYSA-N |

| SMILES | CC(=O)C(=O)CBr |

Data sourced from PubChem CID 10953880.

Spectroscopic Analysis of 1-Bromobutane: An Illustrative Guide

Due to the absence of experimental data for this compound, this section provides a detailed spectroscopic analysis of 1-bromobutane. This information is intended to serve as a practical example of the data and methodologies used in the spectroscopic characterization of related brominated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromobutane

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for 1-Bromobutane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.41 | Triplet (t) | 2H | -CH₂-Br |

| 1.86 | Quintet | 2H | -CH₂-CH₂Br |

| 1.48 | Sextet | 2H | CH₃-CH₂- |

| 0.94 | Triplet (t) | 3H | CH₃- |

Solvent: CDCl₃. Standard: TMS (0.00 ppm).

Table 3: ¹³C NMR Spectroscopic Data for 1-Bromobutane [1]

| Chemical Shift (δ) ppm | Assignment |

| 33.4 | -CH₂-Br |

| 35.0 | -CH₂-CH₂Br |

| 21.4 | CH₃-CH₂- |

| 13.2 | CH₃- |

Solvent: CDCl₃. Standard: TMS (0.00 ppm).[1]

Infrared (IR) Spectroscopy of 1-Bromobutane

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Table 4: Key IR Absorption Bands for 1-Bromobutane [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H (alkane) bending |

| 645 | Strong | C-Br stretching |

Sample preparation: Neat liquid film.

Mass Spectrometry (MS) of 1-Bromobutane

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]

Table 5: Major Peaks in the Mass Spectrum of 1-Bromobutane [5]

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | [M+2]⁺ (presence of ⁸¹Br) |

| 136 | Moderate | [M]⁺ (presence of ⁷⁹Br) |

| 57 | High | [C₄H₉]⁺ (loss of Br) |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as 1-bromobutane.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution should be homogenous and free of particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube to a depth of about 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. A 90° pulse is typically used.

-

¹³C NMR Acquisition: A standard carbon experiment with proton decoupling is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to a standard (e.g., TMS).

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6] A second salt plate is carefully placed on top to create a thin liquid film.[6]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: The prepared salt plates are placed in the sample holder of the IR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

Cleaning: After analysis, the salt plates are thoroughly cleaned with a suitable solvent (e.g., dry acetone or dichloromethane) and stored in a desiccator.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated inlet system or direct injection, where it is vaporized under high vacuum.[7]

-

Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV).[7][8] This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.[7]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. proprep.com [proprep.com]

- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromobutane-2,3-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromobutane-2,3-dione, a key building block in the synthesis of complex organic molecules.[1] Understanding the solubility of this reagent is critical for its effective use in various chemical reactions, purifications, and formulations. This document outlines its expected solubility in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practice.

Physicochemical Properties of this compound

This compound (CAS No: 5308-51-0) is a colorless to yellow liquid with a molecular formula of C₄H₅BrO₂ and a molecular weight of 164.99 g/mol .[1][2] Its structure, containing two carbonyl groups (a dicarbonyl) and a bromine atom, dictates its polarity and, consequently, its solubility in various media. The presence of the electronegative oxygen and bromine atoms creates a polar molecule, suggesting its solubility in polar organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrO₂ | [1][2] |

| Molecular Weight | 164.99 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | |

| Density | 1.617 g/cm³ | [1] |

| Boiling Point | 148.3 ± 23.0 °C at 760 mmHg | [3] |

| Flash Point | 64.5 ± 9.2 °C | [3] |

| Storage Temperature | 2-8 °C or <-15°C | [1] |

Expected Solubility Profile

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, its solubility behavior can be predicted based on the principle of "like dissolves like."[4] The polar nature of the dicarbonyl and bromo functional groups suggests good solubility in polar aprotic and protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. Carbonyl compounds with fewer than five carbon atoms are generally soluble in water due to their ability to form hydrogen bonds.[5][6]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the carbonyl oxygens. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl Acetate | High | The polar nature of the solvent can solvate the polar regions of the dione. Acetone, being a ketone, is a particularly suitable solvent for other carbonyl compounds.[7][8] |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low | The significant difference in polarity between the solute and solvent will likely result in poor miscibility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can often dissolve a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

The following are general experimental procedures for qualitatively and quantitatively determining the solubility of an organic compound like this compound.

3.1. Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, ethanol, acetone, hexane, dichloromethane)

-

Small test tubes

-

Vortex mixer

-

Pipettes or graduated cylinders

Procedure:

-

Add approximately 0.05 mL (or 25 mg) of this compound to a small test tube.[9]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[9]

-

After each addition, shake the test tube vigorously or use a vortex mixer for 30-60 seconds.[9][10]

-

Visually inspect the solution to determine if the compound has completely dissolved. If the solution is clear, the compound is soluble. If a solid or separate liquid phase remains, it is considered insoluble or partially soluble.

-

Record the observation as soluble, partially soluble, or insoluble for each solvent.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of the solute in a solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent

-

Scintillation vials or flasks with sealed caps

-

Shaking incubator or orbital shaker set to a constant temperature

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vials in a shaking incubator at a constant temperature and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed to let the undissolved solute settle. If necessary, centrifuge the samples to separate the solid and liquid phases.

-

Carefully extract an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the qualitative assessment of a compound's solubility.

Caption: A flowchart of the experimental steps for determining the qualitative solubility of a compound in various solvents.

References

- 1. This compound | 5308-51-0 | FB156447 | Biosynth [biosynth.com]

- 2. This compound | C4H5BrO2 | CID 10953880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2,3-butanedione | CAS#:5308-51-0 | Chemsrc [chemsrc.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

Technical Guide: 1-Bromobutane-2,3-dione - Purity, Quality Specifications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobutane-2,3-dione is a reactive α-bromo-α-dicarbonyl compound with potential applications in chemical synthesis and as a building block in drug discovery. Its high reactivity necessitates stringent quality control to ensure reproducibility and safety in experimental settings. This technical guide provides a comprehensive overview of the purity and quality specifications for this compound. It outlines potential synthetic routes, identifies likely impurities, and details robust analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar reactive chemical entities.

Introduction

This compound, a member of the α-dicarbonyl and α-haloketone families, is a versatile chemical intermediate. The presence of two adjacent carbonyl groups and a reactive bromine atom makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Given its potential use in pharmaceutical development, a thorough understanding of its purity profile and the implementation of rigorous quality control measures are paramount.

This guide details the key quality attributes of this compound, providing a framework for its analysis and specification.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the selective mono-bromination of the α-carbon of 2,3-butanedione (diacetyl).

Reaction:

CH₃COCOCH₃ + Br₂ → CH₃COCOCH₂Br + HBr

Common impurities that may arise from this synthesis include:

-

Starting Material: Unreacted 2,3-butanedione.

-

Over-brominated Species: 1,4-dibromo-2,3-butanedione and other poly-brominated byproducts.

-

Solvent Residues: Residual solvents used in the synthesis and purification steps.

-

Degradation Products: Due to its reactivity, this compound may degrade upon exposure to light, moisture, or elevated temperatures.

Purity and Quality Specifications

The following table summarizes the recommended purity and quality specifications for research-grade this compound.

| Parameter | Specification | Analytical Method |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Purity (by GC) | ≥ 95% | Gas Chromatography (GC) |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Meets ICH guidelines | Headspace GC-MS |

Analytical Methodologies

Gas Chromatography (GC)

GC is a primary technique for assessing the purity of this compound and quantifying impurities.

Experimental Protocol:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold for 5 minutes.

-

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

-

Data Analysis: Peak area normalization to determine the percentage purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Experimental Protocol:

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Expected chemical shifts (δ, ppm): ~2.4 (s, 3H, CH₃CO), ~4.3 (s, 2H, COCH₂Br).

-

¹³C NMR: Expected chemical shifts (δ, ppm): ~25 (CH₃), ~35 (CH₂Br), ~190 (CO), ~195 (CO).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern of the compound. When coupled with GC (GC-MS), it is a powerful tool for impurity identification.

Experimental Protocol:

-

Instrumentation: GC-MS system with an electron ionization (EI) source.

-

GC Conditions: As described in section 4.1.

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

-

Expected Molecular Ion: [M]⁺ and [M+2]⁺ isotopic peaks for bromine at m/z 164 and 166.

-

Major Fragmentation Ions: Look for fragments corresponding to the loss of Br (m/z 85) and the acetyl group (m/z 121/123).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflows for the synthesis, purification, and quality control of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Quality Control Workflow for this compound.

Conclusion

The quality of this compound is critical for its successful application in research and development. This guide provides a foundational framework for its synthesis, purification, and, most importantly, its comprehensive quality control. Adherence to these, or similar, rigorous analytical procedures will ensure the procurement and use of high-purity material, leading to more reliable and reproducible scientific outcomes. Researchers are encouraged to adapt and validate these methods for their specific applications.

Unveiling the Modifiers: A Technical Guide to the Discovery and History of Dicarbonyl Reagents

For researchers, scientists, and drug development professionals, understanding the chemical tools available to probe protein structure and function is paramount. Among these, dicarbonyl modifying reagents have carved a significant niche, particularly for their ability to selectively target arginine residues. This in-depth guide explores the discovery, history, and technical application of these powerful molecules, from early serendipitous observations to their current role in proteomics and drug discovery.

This guide provides a comprehensive overview of key dicarbonyl reagents, detailing their historical context, chemical properties, and the experimental protocols for their use. Quantitative data is summarized for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of their application.

A Historical Perspective: From Dyes to Directed Modification

The journey of dicarbonyl modifying reagents began not in the realm of proteomics, but in the foundational explorations of organic chemistry. A pivotal moment arrived in 1916 when German chemist Otto Diels, later a Nobel laureate for the Diels-Alder reaction, first recognized the selective reactivity of vicinal dicarbonyl compounds with terminal amidines, the functional group present in the side chain of arginine. However, it would be another half-century before this observation was translated into the specific modification of proteins.

The mid-20th century witnessed a burgeoning interest in chemical probes to elucidate protein structure and function. In this context, phenylglyoxal emerged as a key player. In 1968, it was demonstrated that phenylglyoxal could selectively modify arginine residues in proteins, opening a new avenue for studying the role of this critical amino acid in enzyme catalysis and protein-protein interactions.[1]

Shortly thereafter, in 1965, a seminal paper by K. Toi and colleagues introduced 1,2-cyclohexanedione as another effective reagent for arginine modification.[2][3] This discovery provided researchers with an alternative tool with distinct chemical properties, further expanding the possibilities for protein analysis.

Parallel to these developments in synthetic chemistry, the physiological significance of endogenous dicarbonyls like glyoxal and methylglyoxal was beginning to be unraveled. The pioneering work of Albert Szent-Györgyi and the discovery of the glyoxalase system in 1913 by Neuberg laid the groundwork for understanding how cells manage these reactive metabolites.[4] Otto Warburg's research in the 1920s on tumor cell metabolism, which led to the discovery of the "Warburg effect," also highlighted the central role of glycolysis and, consequently, the production of methylglyoxal in cancer cells.[5]

Another dicarbonyl compound, camphorquinone , found its primary application not in protein modification directly, but as a photoinitiator in polymer chemistry, particularly in dental composites, a role it has fulfilled since the 1970s.[6][7] Its ability to generate free radicals upon exposure to visible light has made it an indispensable tool in materials science.

Key Dicarbonyl Modifying Reagents: A Comparative Overview

The selection of a dicarbonyl modifying reagent depends on the specific application, desired reaction conditions, and the nature of the protein under investigation. The following table summarizes the key quantitative data for the most prominent reagents.

| Reagent | Target Residue(s) | Typical Reaction pH | Typical Temperature (°C) | Key Features |

| Phenylglyoxal | Arginine | 7.0 - 8.0 | 25 | Well-established reagent for arginine modification. The reaction is relatively fast. |

| 1,2-Cyclohexanedione | Arginine | 8.0 - 9.0 (in borate buffer) | 25 - 37 | Forms a stable adduct with arginine; the reaction is often performed in the presence of borate buffer to stabilize the product. |

| Glyoxal | Arginine, Lysine | 7.4 | 37 | A physiologically relevant dicarbonyl that can form adducts with both arginine and lysine residues. |

| Methylglyoxal | Arginine, Lysine, Cysteine | 7.4 | 37 | A highly reactive endogenous dicarbonyl implicated in "dicarbonyl stress" and the formation of advanced glycation end products (AGEs). |

| Camphorquinone | N/A (Photoinitiator) | N/A | Ambient | Used in conjunction with a co-initiator to initiate polymerization of monomers upon exposure to blue light (around 468 nm).[6] |

Dicarbonyl Stress and Cellular Signaling

The accumulation of endogenous dicarbonyls like methylglyoxal leads to a state of "dicarbonyl stress," which has been implicated in aging and various diseases, including diabetes and neurodegenerative disorders. Cells have evolved a sophisticated defense system to mitigate the damaging effects of these reactive molecules. A key pathway in this defense is the Glyoxalase system , which detoxifies methylglyoxal. The expression of the primary enzyme in this system, Glyoxalase 1 (Glo1), is regulated by the Nrf2 signaling pathway , a master regulator of the antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated degradation.[8] However, under conditions of dicarbonyl stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including GLO1, leading to their increased expression and enhanced detoxification of dicarbonyls.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the modification of proteins with dicarbonyl reagents and the subsequent identification of modification sites using mass spectrometry.

Protocol 1: Arginine Modification of a Protein using 1,2-Cyclohexanedione

This protocol outlines a general procedure for modifying arginine residues in a purified protein sample with 1,2-cyclohexanedione.

Materials:

-

Purified protein of interest

-

1,2-cyclohexanedione (CHD)

-

Borate buffer (0.2 M, pH 8.0)

-

Quenching solution (e.g., 0.5 M Tris-HCl, pH 8.0)

-

Dialysis tubing or desalting column

-

Reaction tubes

Procedure:

-

Protein Preparation: Dissolve the purified protein in 0.2 M borate buffer, pH 8.0, to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of 1,2-cyclohexanedione in the same borate buffer. A typical stock concentration is 100 mM.

-

Modification Reaction: Add a 50- to 100-fold molar excess of 1,2-cyclohexanedione to the protein solution. Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The optimal molar excess and incubation time may need to be determined empirically for each protein.

-

Quenching the Reaction: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM. The primary amines in the Tris buffer will react with the excess 1,2-cyclohexanedione.

-

Removal of Excess Reagent: Remove unreacted 1,2-cyclohexanedione and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with multiple buffer changes, or by using a desalting column.

-

Analysis of Modification: The extent of arginine modification can be determined by amino acid analysis or mass spectrometry.

Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry

This protocol describes a general workflow for identifying the specific arginine residues modified by a dicarbonyl reagent using mass spectrometry-based proteomics.

Materials:

-

Modified and unmodified (control) protein samples

-

Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., 10 mM dithiothreitol, DTT)

-

Alkylating agent (e.g., 55 mM iodoacetamide, IAA)

-

Protease (e.g., sequencing grade trypsin)

-

Quenching solution for digestion (e.g., formic acid)

-

Solvents for liquid chromatography (e.g., water, acetonitrile with 0.1% formic acid)

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Sample Preparation:

-

Denature the protein samples in denaturation buffer.

-

Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

The mass spectrometer will first perform a full MS scan to determine the mass-to-charge ratio of the peptides.

-

Selected peptides are then fragmented, and a tandem mass spectrum (MS/MS) is acquired to determine the amino acid sequence.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or Mascot.

-

Specify the dicarbonyl modification as a variable modification on arginine residues. The software will identify peptides that have a mass shift corresponding to the modification and provide a localization score for the modified site.

-

Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

-

Conclusion and Future Directions

From their early discovery in organic synthesis to their indispensable role in modern proteomics, dicarbonyl modifying reagents have proven to be versatile and powerful tools. The historical journey of these compounds highlights the iterative nature of scientific progress, where fundamental chemical discoveries pave the way for profound biological insights. The continued development of novel dicarbonyl reagents with enhanced specificity, efficiency, and functionality, coupled with advancements in mass spectrometry, promises to further expand our ability to unravel the complexities of the proteome and accelerate the development of new therapeutics. The ongoing exploration of the physiological and pathological roles of endogenous dicarbonyls will undoubtedly continue to be a fertile area of research, with significant implications for human health and disease.

References

- 1. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHEMICAL MODIFICATION OF ARGININE WITH 1,2-CYCLOHEXANEDIONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylglyoxal and glucose metabolism: a historical perspective and future avenues for research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longchangchemical.com [longchangchemical.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Protein Labeling with 1-Bromobutane-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobutane-2,3-dione is a bifunctional reagent utilized for the chemical modification of proteins, primarily targeting arginine residues. The dicarbonyl moiety of this compound reacts with the guanidinium group of arginine, while the bromo group can potentially react with other nucleophilic amino acid side chains. This dual reactivity allows for its use in studying protein structure, function, and interactions. Modification of arginine residues can be particularly insightful as they are frequently involved in substrate binding, catalytic activity, and protein-protein interactions. These application notes provide a detailed protocol for labeling proteins with this compound, based on the established reactivity of similar α-dicarbonyl compounds.

Principle of Reaction